

"1-Ethyl-2-methyl-1,4-diazepane" potential biological targets

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Compound of Interest

Compound Name: 1-Ethyl-2-methyl-1,4-diazepane

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An In-depth Technical Guide to Investigating the Biological Targets of **1-Ethyl-2-methyl-1,4-diazepane**

Abstract

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide outlines a comprehensive, multi-faceted strategy for the identification and validation of potential biological targets for the novel compound, **1-Ethyl-2-methyl-1,4-diazepane**. Given the absence of pre-existing biological data for this specific molecule, our approach is rooted in a predictive, hypothesis-driven workflow. We will begin with a robust in silico analysis to forecast potential protein interactions based on structural similarity to known bioactive molecules. Subsequently, this guide will provide detailed, field-proven in vitro protocols to experimentally validate these computational predictions. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule characterization and target discovery.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane heterocyclic ring system is a cornerstone in the development of therapeutics, most notably the benzodiazepine class of drugs. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to anxiolytic, anticonvulsant, antipsychotic, and anticancer effects.[1][2][3] Furthermore, specific 1,4-diazepane analogs have been identified as potent inhibitors of enzymes such as Factor Xa, a key component of the coagulation cascade.[4] The diverse pharmacology associated with this structural motif suggests that novel derivatives, such as **1-Ethyl-2-methyl-1,4-diazepane**, may interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and proteases. The objective of this guide is to present a systematic and scientifically sound workflow to elucidate the biological targets of this novel compound, thereby paving the way for its potential therapeutic development.

Phase I: In Silico Target Prediction and Hypothesis Generation

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to generate a ranked list of putative biological targets.[5][6] This in silico approach is both time and resource-efficient, providing a solid foundation for subsequent experimental validation.[3]

Ligand-Based Target Prediction

This methodology operates on the principle that structurally similar molecules often exhibit similar biological activities.[7] By comparing the two-dimensional and three-dimensional structure of **1-Ethyl-2-methyl-1,4-diazepane** to extensive databases of known bioactive compounds, we can infer potential targets.

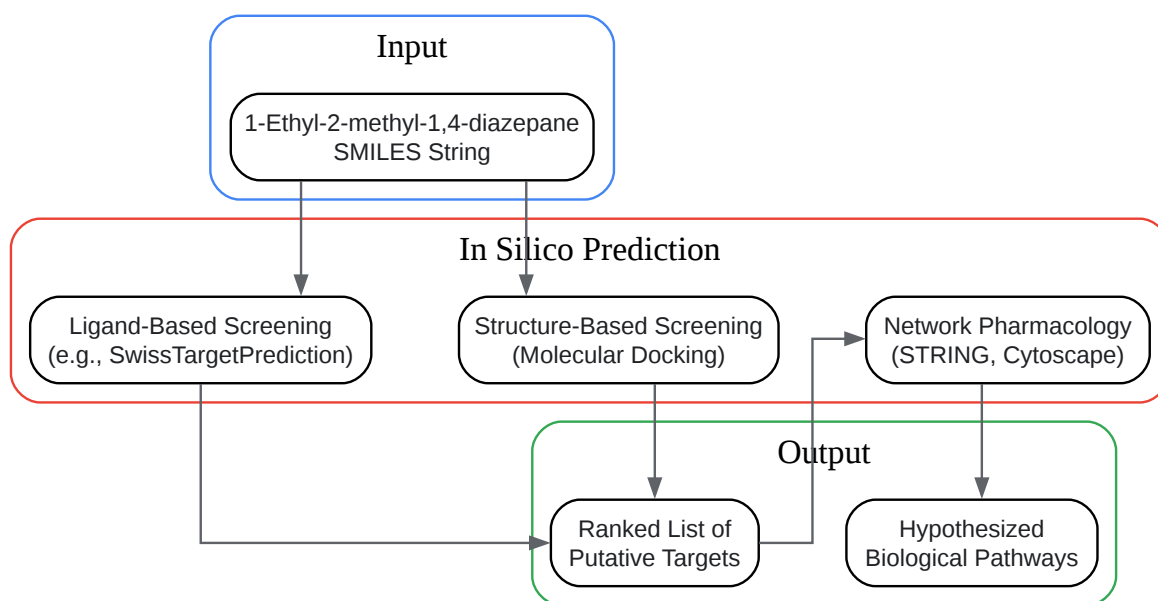
A highly recommended tool for this purpose is SwissTargetPrediction, a web-based server that utilizes a combination of 2D and 3D similarity measures to predict the most probable protein targets of a small molecule.[8]

Structure-Based Virtual Screening

Should high-resolution crystal structures of predicted target proteins be available, molecular docking simulations can be employed.[9][10] This technique computationally models the interaction between our compound and the binding site of a protein, providing an estimation of binding affinity and the specific molecular interactions involved.

Network Pharmacology Analysis

To understand the broader biological context of the predicted targets, network pharmacology tools can be utilized.[5] By mapping the predicted targets onto protein-protein interaction networks using databases such as STRING and visualizing them with software like Cytoscape, we can identify key pathways and biological processes that may be modulated by **1-Ethyl-2-methyl-1,4-diazepane**.



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In Silico Target Prediction Workflow

Hypothetical Predicted Targets

Based on the known activities of the 1,4-diazepane scaffold, the following table summarizes a hypothetical output from our in silico analysis.

Target Class	Specific Predicted Targets	Rationale
GPCRs	Dopamine D2 Receptor, Serotonin 5-HT3 Receptor	Structural similarity to known anxiolytics and antipsychotics. [2]
Proteases	Factor Xa	Known inhibitory activity of some 1,4-diazepane derivatives.[4]
Ion Channels	GABA-A Receptor, Voltage-gated calcium channels	Core scaffold of benzodiazepines, known modulators of GABA-A receptors.[2]

Phase II: In Vitro Experimental Target Validation

The hypotheses generated in Phase I must be rigorously tested through experimental validation. This section provides detailed, step-by-step protocols for a suite of in vitro assays designed to confirm and quantify the interaction of **1-Ethyl-2-methyl-1,4-diazepane** with its predicted targets.

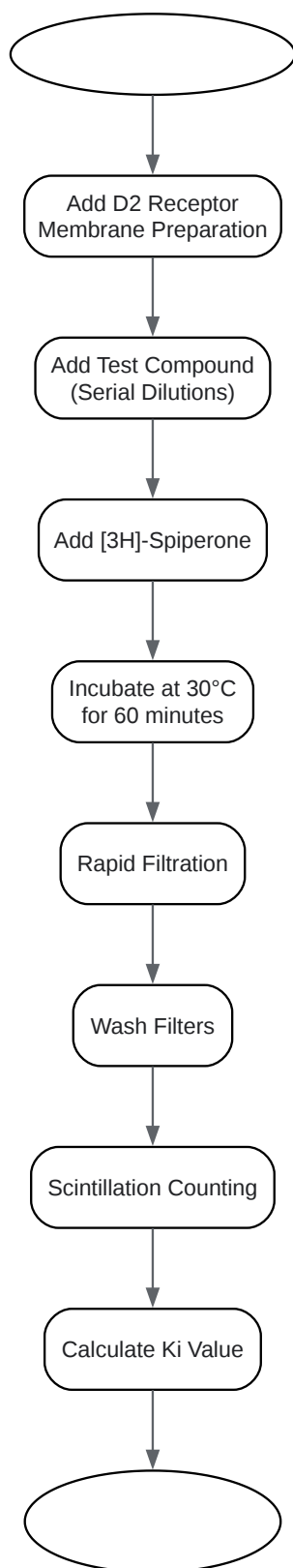
GPCR Target Validation: Dopamine D2 and Serotonin 5-HT3 Receptors

This assay determines the binding affinity (K_i) of the test compound for the dopamine D2 receptor through competition with a radiolabeled ligand.[11]

Protocol:

- Membrane Preparation: Utilize commercially available membrane preparations from HEK293 cells stably expressing the human dopamine D2 receptor.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Reaction Setup: In a 96-well plate, combine:
 - 50 μ L of membrane preparation.

- 50 μ L of the test compound at various concentrations (typically from 1 nM to 100 μ M).
- 50 μ L of [3 H]-Sipiperone (radioligand) at a concentration near its K_d .
- For non-specific binding control, use 10 μ M (+)-butaclamol.
- For total binding, use assay buffer in place of the test compound.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine to separate bound from free radioligand.
- Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding and determine the IC₅₀ value. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.



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Dopamine D2 Receptor Binding Assay Workflow

This assay measures the functional antagonism of the D2 receptor by quantifying the compound's ability to block dopamine-induced inhibition of cyclic AMP (cAMP) production.[\[11\]](#)
[\[12\]](#)

Protocol:

- **Cell Culture:** Use CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor. Seed cells in a 96-well plate and culture overnight.
- **Antagonist Treatment:** Wash cells with assay buffer and add the test compound at various concentrations. Incubate for 15-30 minutes at 37°C.
- **Agonist Stimulation:** Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells containing the test compound.
- **cAMP Stimulation:** Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
- **Incubation:** Incubate for 30 minutes at 37°C.
- **cAMP Detection:** Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
- **Data Analysis:** Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 value.

A similar radioligand binding assay can be performed for the 5-HT3 receptor, which is a ligand-gated ion channel.[\[13\]](#)

Protocol:

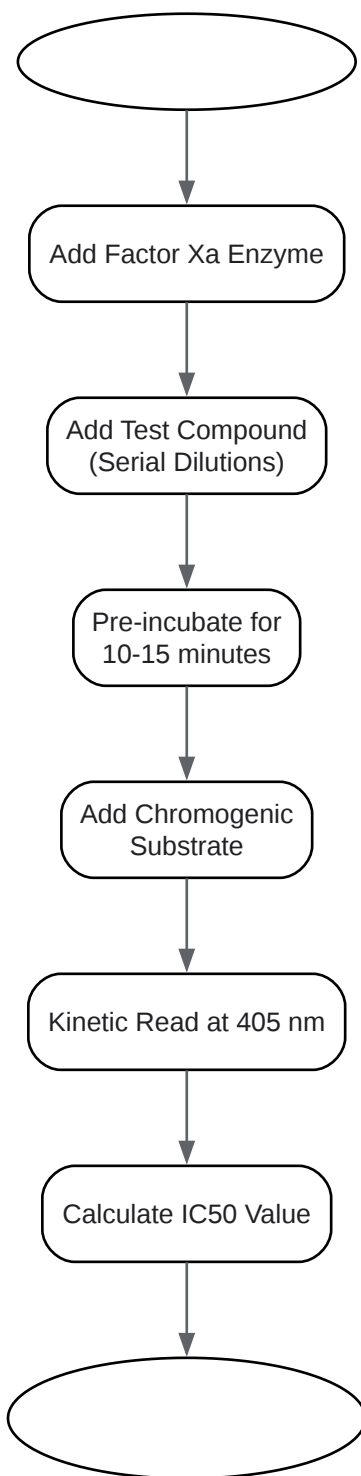
- **Membrane Preparation:** Use membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.[\[13\]](#)
- **Radioligand:** Utilize a suitable radioligand such as [³H]-GR65630.
- **Procedure:** Follow a similar procedure to the D2 binding assay, using a known 5-HT3 antagonist (e.g., Ondansetron) as a positive control.[\[13\]](#)

Protease Target Validation: Factor Xa Inhibition Assay

This chromogenic assay measures the ability of the test compound to inhibit the enzymatic activity of Factor Xa.^{[14][15]}

Protocol:

- Reagents: Purified human Factor Xa, a specific chromogenic substrate, and an appropriate assay buffer.^[14]
- Reaction Setup: In a 96-well plate, combine:
 - Factor Xa enzyme.
 - Test compound at various concentrations.
 - A known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control.
- Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Add the chromogenic substrate to all wells to initiate the reaction.
- Measurement: Read the absorbance at 405 nm kinetically over 10-15 minutes using a microplate reader. The rate of color development is proportional to Factor Xa activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.



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Factor Xa Inhibition Assay Workflow

Ion Channel Target Validation: Fluorescence-Based Membrane Potential Assay

This assay provides a high-throughput method to assess the modulation of ion channel activity by measuring changes in cell membrane potential.^[16]

Protocol:

- **Cell Culture:** Use a cell line stably expressing the ion channel of interest (e.g., a specific subunit of the GABA-A receptor). Seed cells in a 96-well or 384-well black, clear-bottom plate.
- **Dye Loading:** Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
- **Compound Addition:** Add the test compound at various concentrations to the wells.
- **Baseline Reading:** Measure the baseline fluorescence using a fluorescence plate reader.
- **Ion Channel Activation:** Add an appropriate stimulus to activate the ion channel (e.g., GABA for the GABA-A receptor).
- **Fluorescence Measurement:** Immediately measure the change in fluorescence over time. An increase or decrease in fluorescence indicates modulation of the ion channel.
- **Data Analysis:** Quantify the change in fluorescence and plot against the compound concentration to determine the EC50 or IC50.

Hypothetical In Vitro Validation Data

The following table presents a hypothetical summary of data that could be generated from the in vitro assays described above.

Assay	Predicted Target	Result (Hypothetical)	Interpretation
Radioligand Binding	Dopamine D2 Receptor	$K_i = 50 \text{ nM}$	High-affinity binding to the D2 receptor.
cAMP Functional Assay	Dopamine D2 Receptor	$IC_{50} = 150 \text{ nM}$	Functional antagonist at the D2 receptor.
Radioligand Binding	Serotonin 5-HT3 Receptor	$K_i > 10 \text{ }\mu\text{M}$	No significant binding to the 5-HT3 receptor.
Enzyme Inhibition	Factor Xa	$IC_{50} = 800 \text{ nM}$	Moderate inhibition of Factor Xa activity.
Membrane Potential	GABA-A Receptor	No significant change	No direct modulation of the tested GABA-A receptor subtype.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from the in vitro assays provide a foundation for understanding the structure-activity relationship of the 1,4-diazepane scaffold. For instance, the ethyl group at the 1-position and the methyl group at the 2-position of our lead compound are key structural features. Based on literature for related 1,4-benzodiazepines, modifications at these positions, as well as the introduction of various substituents on a phenyl ring (if one were to be added), can significantly impact potency and selectivity for CNS targets like the GABA-A receptor.^{[2][17]} For example, electron-withdrawing groups on an aromatic ring substituent often enhance activity. Future synthetic efforts could explore variations at these positions to optimize the desired biological activity and minimize off-target effects.

Conclusion and Future Directions

This guide has detailed a systematic, two-phase approach for the identification and validation of biological targets for the novel compound **1-Ethyl-2-methyl-1,4-diazepane**. By integrating in silico prediction with rigorous in vitro experimental validation, we can efficiently generate and test hypotheses regarding the compound's mechanism of action.

Based on our hypothetical results, **1-Ethyl-2-methyl-1,4-diazepane** emerges as a promising lead compound with high affinity for the dopamine D2 receptor and moderate inhibitory activity against Factor Xa. These findings would warrant further investigation, including:

- **Selectivity Profiling:** Testing the compound against a broader panel of GPCRs and proteases to determine its selectivity.
- **Cell-Based Assays:** Evaluating the compound's effects in more complex cellular models, such as primary neuron cultures or cancer cell lines, depending on the therapeutic area of interest.
- **In Vivo Studies:** Progressing the most promising compounds into animal models of disease to assess their efficacy, pharmacokinetics, and safety.
- **Lead Optimization:** Synthesizing and testing analogs of **1-Ethyl-2-methyl-1,4-diazepane** to improve potency, selectivity, and drug-like properties.

By following the comprehensive workflow outlined in this guide, researchers can effectively characterize novel small molecules and accelerate their journey through the drug discovery pipeline.

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